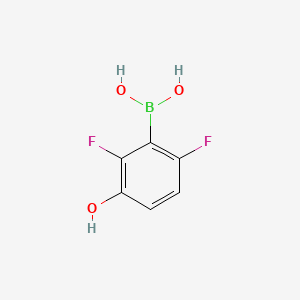

(2,6-Difluoro-3-hydroxyphenyl)boronic acid

Descripción

The Significance of Arylboronic Acids as Versatile Synthetic Intermediates

Arylboronic acids are a cornerstone of modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. rsc.orglibretexts.org This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. rsc.org The utility of arylboronic acids is underscored by their general stability, low toxicity, and the ease with which they can be handled and purified. rsc.org They are compatible with a wide range of functional groups, enabling their use in complex molecular syntheses. libretexts.org Beyond carbon-carbon bond formation, arylboronic acids can also participate in the formation of carbon-heteroatom bonds, further expanding their synthetic utility. rsc.org

Unique Research Perspectives on the Functional Group Synergies within (2,6-Difluoro-3-hydroxyphenyl)boronic Acid

The specific arrangement of substituents on the phenyl ring of this compound gives rise to a confluence of electronic and steric effects that are a subject of active research. The interplay between the electron-withdrawing fluorine atoms, the potentially hydrogen-bond-donating hydroxyl group, and the reactive boronic acid moiety provides a rich landscape for chemical exploration.

The presence of two fluorine atoms ortho to the boronic acid group significantly modulates the compound's electronic properties and reactivity. Fluorine is the most electronegative element, and its placement on the aromatic ring has several key consequences:

Increased Acidity: The strong electron-withdrawing inductive effect of the fluorine atoms increases the Lewis acidity of the boronic acid. This can influence its reactivity in various chemical transformations. The pKa values of fluorinated phenylboronic acids are generally lower (more acidic) than their non-fluorinated counterparts. For instance, the introduction of fluorine atoms generally increases the acidity of phenylboronic acids. researchgate.net

Modulation of Reactivity in Cross-Coupling: The electronic nature of the arylboronic acid is a critical factor in the efficiency of cross-coupling reactions like the Suzuki-Miyaura coupling. The electron-withdrawing fluorine atoms can affect the rate of transmetalation, a key step in the catalytic cycle. beilstein-journals.org Research on related ortho-substituted phenylboronic acids has shown that the steric bulk of the ortho substituents can also influence the reaction's outcome. rsc.orgpsu.edu

Intramolecular Interactions: In some ortho-fluorinated phenylboronic acids, the potential for an intramolecular hydrogen bond between the hydroxyl of the boronic acid and the ortho-fluorine atom has been studied. However, it has been noted that a second ortho-fluoro substituent does not typically participate in such an interaction. researchgate.net

| Compound | pKa |

| Phenylboronic acid | 8.83 |

| 2-Fluorophenylboronic acid | 8.00 |

| 3-Fluorophenylboronic acid | 8.44 |

| 4-Fluorophenylboronic acid | 8.77 |

| Data for illustrative purposes, sourced from studies on related compounds. researchgate.net |

The hydroxyl group at the meta-position to the boronic acid introduces another layer of functionality and potential for specific molecular interactions.

Intermolecular Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. In the solid state, this can lead to the formation of specific supramolecular structures through hydrogen bonding networks. bldpharm.com This is a common feature in the crystal structures of hydroxyphenyl-containing molecules. researchgate.net

Site for Derivatization: The hydroxyl group provides a reactive handle for further functionalization of the molecule. It can be alkylated, acylated, or used as a point of attachment for other molecular fragments, allowing for the synthesis of a diverse range of derivatives. This is a common strategy in the development of new bioactive molecules.

Influence on Biological Activity: In the context of medicinal chemistry, the hydroxyl group can play a crucial role in the interaction of a molecule with its biological target, often by forming key hydrogen bonds within a protein's active site. The synthesis of various inhibitors has utilized hydroxyl-substituted phenylboronic acids as key building blocks. nih.govmdpi.com

The combination of these functional groups makes this compound a highly tunable and valuable reagent in the toolbox of synthetic chemists, offering unique opportunities for the design and synthesis of novel and functional molecules.

Propiedades

IUPAC Name |

(2,6-difluoro-3-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKYZCCDBZCCOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659356 | |

| Record name | (2,6-Difluoro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957065-86-0 | |

| Record name | B-(2,6-Difluoro-3-hydroxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957065-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Difluoro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-3-hydroxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,6 Difluoro 3 Hydroxyphenyl Boronic Acid

Established Organometallic Approaches in Boronic Acid Synthesis

Traditional organometallic transformations remain a cornerstone for the synthesis of arylboronic acids. These methods typically involve the formation of a highly reactive organometallic intermediate from an aryl halide, which is then quenched with a boron-containing electrophile.

Direct Borylation via Lithium-Halogen Exchange and Trapping with Boric Esters

Lithium-halogen exchange is a powerful and rapid method for generating aryllithium species from aryl halides, particularly aryl bromides and iodides. harvard.eduias.ac.inprinceton.edu This reaction is typically performed at low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). researchgate.net The resulting aryllithium is a potent nucleophile that readily reacts with a trialkyl borate (B1201080), most commonly trimethyl borate or triisopropyl borate, to form a boronate ester intermediate. Subsequent acidic workup hydrolyzes the ester to yield the desired boronic acid.

For a substrate like (2,6-Difluoro-3-hydroxyphenyl)boronic acid, a plausible synthetic precursor would be a protected 1-bromo-2,6-difluoro-3-phenol. The hydroxyl group must be protected to prevent it from being deprotonated by the highly basic alkyllithium reagent. The rate of lithium-halogen exchange is exceptionally fast, often exceeding the rate of proton transfer, which can be advantageous. harvard.edu The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for stabilizing the organolithium species. researchgate.net A key advantage of this method is its efficiency and the commercial availability of the necessary reagents. organic-chemistry.org

A representative, though generalized, reaction scheme is presented below:

Starting Material: Protected 1-bromo-2,6-difluoro-3-phenol

Lithiation: Reaction with n-BuLi in THF at -78 °C.

Borylation: Trapping of the aryllithium intermediate with triisopropyl borate.

Hydrolysis: Acidic workup to yield the protected boronic acid.

Deprotection: Removal of the protecting group to afford the final product.

Grignard Reagent Mediated Borylation Strategies

The use of Grignard reagents, formed by the reaction of an organic halide with magnesium metal, offers an alternative route to arylboronic acids. acs.orgadichemistry.comchemguide.co.uk The preparation is typically conducted in an ether solvent, which stabilizes the organomagnesium species. adichemistry.com Similar to the aryllithium route, the Grignard reagent is reacted with a trialkyl borate, followed by acidic hydrolysis to furnish the boronic acid. google.com

While Grignard reagents are generally less reactive than their organolithium counterparts, they are still highly basic and will react with acidic protons. chemguide.co.uk Therefore, protection of the hydroxyl group on the starting aryl halide is mandatory. The synthesis of phenylmagnesium bromide from bromobenzene (B47551) and its subsequent reaction with trimethyl borate is a classic example of this approach. acs.org For fluorinated substrates, THF is often a more effective solvent than diethyl ether for the formation of the Grignard reagent. adichemistry.com This method is valued for its cost-effectiveness and operational simplicity. organic-chemistry.org

Strategic Considerations for Ortho-Substituted Fluorinated Hydroxyphenylboronic Acids

The synthesis of molecules with multiple, strategically placed functional groups, such as this compound, requires careful planning to ensure chemoselectivity and proper use of protecting groups.

Chemoselective Functionalization of Polyfluorinated Arenes

Polyfluorinated arenes exhibit unique reactivity patterns that can be exploited for selective functionalization. nih.govrsc.org The presence of multiple fluorine atoms renders the aromatic ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). beilstein-journals.org However, methods like directed ortho-metalation can also be employed to achieve regioselectivity that might not be possible otherwise. In this strategy, a directing group on the aromatic ring coordinates to the metal of an organometallic reagent (like n-BuLi), guiding deprotonation to an adjacent position. ias.ac.in

For a 2,6-difluoro-3-substituted phenol (B47542), the interplay between the directing influence of the hydroxyl (or protected hydroxyl) group and the electronic effects of the fluorine atoms must be carefully considered to control the site of borylation. The development of transition-metal-free coupling reactions for polyfluorinated arenes, which often proceed under mild conditions, further expands the toolkit for their selective functionalization. nih.gov

Emerging and Catalytic Methods for Arylboronic Acid Construction

Recent advances in catalysis are providing more direct and efficient routes to arylboronic acids, often with improved functional group tolerance and milder reaction conditions. Transition-metal-catalyzed C-H activation and borylation is at the forefront of these developments. illinois.edu

Iridium-catalyzed C-H borylation has emerged as a particularly powerful tool, allowing for the direct conversion of a C-H bond on an aromatic ring to a C-B bond. illinois.edumsu.eduresearchgate.net These reactions typically use a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), and an iridium catalyst, often with a bipyridine-based ligand. msu.edu The regioselectivity of these reactions is a key challenge and an area of active research. While steric factors often dominate, directing groups can be used to achieve high selectivity. acs.org For phenol derivatives, specific iridium-based catalytic systems have been developed to achieve meta-selective C-H borylation. rsc.org The ability to bypass the pre-functionalization step (i.e., halogenation) required for traditional organometallic methods makes C-H borylation a highly atom-economical and attractive strategy for modern organic synthesis. illinois.edu

Other transition metals, including palladium and rhodium, have also been utilized in catalytic borylation reactions, particularly for the borylation of aryl halides and cyanides, expanding the scope of available methods. organic-chemistry.orgresearchgate.netrsc.org

Directed Ortho-Metalation and Borylation in Highly Substituted Systems

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgnih.gov The methodology relies on the use of a directing metalation group (DMG), which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium. This coordination increases the kinetic acidity of the protons at the ortho position, facilitating selective deprotonation to form an aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be trapped by an electrophile, such as a trialkyl borate, to introduce a boronic ester group, which is subsequently hydrolyzed to the desired boronic acid.

In the context of synthesizing highly substituted phenols, the hydroxyl group itself, or more commonly a protected version, serves as the DMG. organic-chemistry.org Common protecting groups that also function as effective DMGs include methoxymethyl (MOM) ether, carbamates (-OCONR₂), and amides. organic-chemistry.orgharvard.edu The choice of DMG is critical, as it dictates the efficiency and conditions of the metalation step. The hierarchy of directing ability has been extensively studied, with groups like O-carbamates often being among the most powerful. uwindsor.ca

The synthesis of a molecule like this compound using DoM would require careful consideration of the substrate's substitution pattern. Starting from a precursor such as 2,4-difluorophenol, the hydroxyl group (or a protected derivative) at C-1 would direct the lithiation to an ortho C-H bond. The electronic effects of the fluorine atoms significantly influence the regiochemical outcome. The aryllithium species formed is then quenched with a boron electrophile, for instance, triisopropyl borate, followed by acidic workup to yield the target boronic acid. The stability of the lithiated intermediate is a key factor; in some cases, anionic rearrangements like the Snieckus-Fries rearrangement can occur, particularly with carbamate (B1207046) directing groups at elevated temperatures. uwindsor.ca

| Directing Group (DMG) | Typical Base | Electrophile (Borylation) | Key Characteristics | Reference |

|---|---|---|---|---|

| -OH (Phenoxide) | 2-3 eq. RLi | B(OR')₃ | Requires excess base to deprotonate both OH and the ring. | nih.gov |

| -OCH₃ (Methoxy) | s-BuLi, n-BuLi | B(OiPr)₃ | Effective DMG, deprotection required post-borylation. | wikipedia.org |

| -OCON(iPr)₂ (Carbamate) | s-BuLi/TMEDA | B(OiPr)₃ | Powerful DMG; can be prone to anionic Fries rearrangement. | uwindsor.ca |

| -OCH₂OCH₃ (MOM ether) | n-BuLi or t-BuLi | B(OMe)₃ | Strong directing ability and serves as a robust protecting group. | harvard.edu |

C–H Borylation as a Route to Complex Arylboronic Acids

Direct C–H borylation has emerged as a highly atom-economical and efficient alternative to classical methods for synthesizing arylboronic acids. rsc.org This approach utilizes transition-metal catalysts, most commonly based on iridium or ruthenium, to directly convert an aromatic C–H bond into a C–B bond, using reagents like bis(pinacolato)diboron (B₂pin₂). rsc.orgrsc.org While early systems were often governed by steric factors, leading to borylation at the least hindered position, recent advancements have focused on using directing groups to achieve high levels of regioselectivity. rsc.org

For the synthesis of complex phenols, this strategy is particularly advantageous. A removable directing group can be installed on the phenolic oxygen, guiding the catalyst to a specific ortho C–H bond. rsc.org This circumvents issues of competing regioselectivity often encountered with highly substituted, electronically complex substrates. For example, ruthenium-catalyzed C–H borylation of aryl phosphinites (ArO-PPh₂), derived from phenols, has been shown to be a highly effective method for producing o-borylphenols. The phosphinite group acts as a traceless directing group that can be easily removed after borylation. rsc.org This method exhibits excellent site-selectivity, even in the presence of other C–H bonds on the directing group itself. rsc.org

Similarly, phosphonate-directed C–H borylation provides a robust route to ortho-borylated arylphosphonates. acs.org These intermediates are versatile and can be used in subsequent cross-coupling reactions or other transformations. dntb.gov.ua The use of iridium or ruthenium catalysts in these transformations allows for broad functional group tolerance, which is essential when working with highly decorated aromatic systems like difluoro-substituted phenols. rsc.orgacs.org The development of these catalytic systems represents a significant step forward, enabling the construction of complex arylboronic acids that were previously difficult to access. nih.gov

| Catalyst System | Directing Group | Borylation Reagent | Key Features | Reference |

|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ | -OPPh₂ (Phosphinite) | HBpin | High ortho-selectivity for phenols; DG is removable. | rsc.org |

| Iridium-based (e.g., [Ir(cod)OMe]₂) | -P(O)(OEt)₂ (Phosphonate) | B₂pin₂ | Provides access to ortho-phosphonate arylboronic esters. | acs.org |

| Iridium-based | -CONEt₂ (Carbamate) | B₂pin₂ | Directing group controls regioselectivity in complex arenes. | rsc.org |

| Ruthenium-based | Pyridine-type | B₂pin₂ | Utilizes nitrogen-based coordination for direction. | rsc.org |

Structure Activity Relationships and Molecular Design Principles for 2,6 Difluoro 3 Hydroxyphenyl Boronic Acid Derivatives

Conformational Analysis and Steric Effects of Ortho-Substitution

The conformation of arylboronic acids, particularly the dihedral angle between the boronic acid group and the phenyl ring, is a critical determinant of their reactivity and binding affinity. In (2,6-Difluoro-3-hydroxyphenyl)boronic acid, the two fluorine atoms at the ortho positions exert significant steric hindrance. This steric pressure forces the B(OH)₂ group to twist out of the plane of the benzene ring. For most ortho-fluorophenylboronic acids, this twist results in a dihedral angle of approximately 25°. mdpi.com While the second ortho-fluoro substituent in a 2,6-difluoro arrangement does not typically form an intramolecular hydrogen bond with the boronic acid group, its steric bulk remains a dominant factor in dictating the molecule's conformation. mdpi.com

This out-of-plane arrangement has profound implications for the molecule's interaction with binding partners. The steric hindrance from the ortho-fluoro groups can restrict the approach of reactants or binding site residues, thereby influencing selectivity. Furthermore, this fixed conformation can be advantageous in rational drug design, as it reduces the entropic penalty upon binding to a target protein by pre-organizing the molecule into a bioactive conformation.

Electronic Effects of Fluorine and Hydroxyl Groups on Boron Lewis Acidity

The Lewis acidity of the boron atom is a key feature of boronic acids, governing their ability to form reversible covalent bonds with diols and other nucleophiles. The electronic properties of the substituents on the phenyl ring play a crucial role in modulating this acidity. In this compound, both the fluorine and hydroxyl groups contribute to the electronic character of the molecule.

Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I), which increases the Lewis acidity of the boron center. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R), which would decrease Lewis acidity. The position of the fluorine substituent determines the relative contribution of these opposing effects. unair.ac.id In the case of ortho-substitution, the inductive effect generally dominates, leading to an increase in acidity. Furthermore, the presence of two ortho-fluorine atoms is expected to have an additive effect on increasing the boron's Lewis acidity.

Rational Design of Boronic Acid Analogs for Specific Recognition and Reactivity

The unique structural and electronic features of this compound make it an attractive scaffold for the rational design of analogs with tailored properties for specific recognition and reactivity. By modifying the substituents on the phenyl ring, it is possible to fine-tune the molecule's shape, size, and electronic distribution to achieve desired interactions with biological targets.

One common application of boronic acids is in the design of enzyme inhibitors, particularly for serine proteases, where the boronic acid forms a covalent adduct with the catalytic serine residue. The design of such inhibitors often involves creating a molecule that mimics the transition state of the enzymatic reaction. The rigid, twisted conformation of this compound, imposed by the ortho-fluoro groups, can be exploited to create a pre-organized binding motif that fits specifically into an enzyme's active site. Further modifications to the scaffold, such as the introduction of additional functional groups, can be used to create supplementary interactions with the protein, thereby increasing binding affinity and selectivity. Structure-based drug design, utilizing computational modeling and X-ray crystallography, is a powerful tool for guiding these modifications. nih.gov

Boronic acid-based probes are another area of active research, where the boronic acid moiety is used for the detection of biologically important molecules like glucose and other carbohydrates. acs.org The design of these probes often involves linking the boronic acid to a fluorophore, where the binding event leads to a change in the fluorescence signal. The enhanced Lewis acidity of the this compound scaffold can be advantageous in this context, as it can lead to stronger binding with diols. By strategically modifying the phenyl ring, it is possible to modulate the probe's affinity and selectivity for different analytes.

Hydrogen Bonding Networks and Intramolecular Interactions

Hydrogen bonding plays a critical role in the solid-state structure and molecular recognition properties of this compound. The boronic acid group itself is an excellent hydrogen bond donor and acceptor, and the hydroxyl group provides an additional site for hydrogen bonding.

In the solid state, phenylboronic acids typically form hydrogen-bonded dimers. researchgate.net These dimers can then further assemble into more complex supramolecular structures through additional intermolecular hydrogen bonds. The presence of the hydroxyl group in this compound offers further possibilities for forming extended hydrogen bonding networks.

Advanced Academic Applications of 2,6 Difluoro 3 Hydroxyphenyl Boronic Acid in Interdisciplinary Research

Medicinal Chemistry and Drug Discovery Platforms

The primary documented application of (2,6-Difluoro-3-hydroxyphenyl)boronic acid is as a key intermediate in the development of enzyme inhibitors, particularly within the domain of kinase-targeted cancer therapies.

Investigations into Other Biological Activities (e.g., anticancer, antibacterial, antiviral potential)

There is no direct research available that investigates the intrinsic anticancer, antibacterial, or antiviral properties of this compound as a standalone agent. Its documented role is that of a synthetic intermediate, where its structural features are incorporated into a final, larger molecule designed for a specific biological target.

Mechanistic Studies of Boron-Mediated Biological Processes

Specific mechanistic studies detailing how this compound mediates biological processes have not been published. Research in this area typically focuses on the final drug candidate rather than the synthetic intermediates.

Role in Boron Neutron Capture Therapy (BNCT) Research

A thorough search of the current scientific literature did not reveal any studies where this compound has been investigated or used as a boron delivery agent for Boron Neutron Capture Therapy (BNCT) research.

Chemical Biology and Biosensing Technologies

The unique ability of boronic acids to reversibly bind with cis-1,2- and -1,3-diols forms the foundation of their extensive use in chemical biology and the development of sophisticated biosensing platforms. bohrium.comnih.gov The presence of electron-withdrawing fluorine atoms in this compound is anticipated to lower its pKa, making it an effective diol binder under physiological pH, a critical feature for in vivo and in vitro applications. researchgate.net

Functionalization for Fluorescent Probes and Imaging Agents

Boronic acid-functionalized fluorophores are a cornerstone of modern chemical biology, enabling the detection of biologically important diol-containing molecules such as carbohydrates and certain glycoproteins. The sensing mechanism often relies on the modulation of the fluorophore's electronic environment upon binding of the analyte to the boronic acid moiety. nih.govrsc.orgnih.gov This can occur through several photophysical processes, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE). nih.gov

The incorporation of this compound into a fluorescent probe is expected to enhance its performance. The electron-withdrawing nature of the two fluorine atoms increases the Lewis acidity of the boron center, facilitating the formation of a stable boronate ester with diols at neutral pH. researchgate.net This is a significant advantage over many first-generation phenylboronic acid probes that require basic conditions to function efficiently. nih.gov

For instance, a probe designed with this compound as the recognition unit and a suitable fluorophore (e.g., coumarin, fluorescein, or a long-wavelength dye) could be used for intracellular imaging. Upon binding to a target diol, the change in hybridization of the boron atom from sp² to sp³ would alter the electronic properties of the probe, leading to a detectable change in fluorescence intensity or wavelength. nih.gov While specific studies on this compound are limited, analogous fluorinated boronic acids have been successfully employed in the design of fluorescent probes for detecting biologically relevant species like peroxynitrite. rsc.org

Table 1: Comparison of Sensing Mechanisms for Boronic Acid-Based Fluorescent Probes

| Sensing Mechanism | Description | Expected Advantage of using this compound |

| Photoinduced Electron Transfer (PET) | The boronic acid and fluorophore are electronically coupled. Binding of a diol alters the electron transfer process, "switching on" or "switching off" the fluorescence. | Lower pKa allows for more efficient PET modulation at physiological pH. |

| Intramolecular Charge Transfer (ICT) | The boronic acid acts as an electron-withdrawing group. Diol binding changes the electronic nature of the boron, affecting the ICT state and shifting the emission wavelength. nih.gov | Enhanced electron-withdrawing character due to fluorine atoms can lead to more significant spectral shifts. |

| Aggregation-Induced Emission (AIE) | Probes are non-emissive when dissolved but become highly fluorescent upon aggregation. Diol binding can induce or disrupt aggregation. nih.gov | The specific stereoelectronic profile may influence aggregation behavior and sensitivity. |

Strategies for Site-Selective Labeling of Proteins and Other Biomolecules

Site-selective modification of proteins is a powerful tool for studying their function, tracking their localization, and constructing protein-drug conjugates. Boronic acids have emerged as versatile reagents for bioorthogonal chemistry, enabling the specific labeling of proteins. nih.govresearchgate.net One strategy involves the formation of boronate esters with diol-containing motifs on proteins, which can be introduced genetically or may be present in glycoproteins.

Another promising approach is the use of boronic acids in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for protein modification under biocompatible conditions. rsc.org In this context, this compound could serve as a reactive handle. A protein could be genetically encoded with an unnatural amino acid bearing a suitable coupling partner (e.g., an iodophenyl group), which would then react with a this compound-tagged probe (e.g., a fluorophore or a drug molecule). The fluorine atoms on the phenyl ring can influence the reactivity and stability of the organoboron reagent in these coupling reactions.

While direct examples of using this compound for protein labeling are not yet widely reported, the principles of boronic acid-mediated bioconjugation are well-established. The development of such methods allows for precise control over the location of the modification, which is often crucial for preserving the protein's native function. nih.govresearchgate.net

Development of Electrochemical Biosensors and Functionalized Electrodes

Electrochemical biosensors offer a sensitive, rapid, and cost-effective platform for the detection of a wide range of analytes. Boronic acids are frequently used to functionalize electrode surfaces for the specific capture and detection of diol-containing biomolecules, such as glucose, dopamine, and glycoproteins. researchgate.netnih.gov

The modification of an electrode with this compound would create a surface capable of selectively binding to target analytes. The binding event can be transduced into a measurable electrical signal through various mechanisms. For example, in a impedimetric sensor, the binding of a large biomolecule like a glycoprotein (B1211001) to the boronic acid-functionalized surface would increase the charge-transfer resistance at the electrode-solution interface, which can be quantified using electrochemical impedance spectroscopy (EIS). mdpi.com

Alternatively, the boronic acid can be part of a redox-active molecule. For instance, a ferrocene-boronic acid conjugate can be used where the binding of a diol to the boronic acid moiety alters the redox potential of the ferrocene (B1249389), providing a clear electrochemical signal. researchgate.net The enhanced Lewis acidity of this compound due to its fluorine substituents would be advantageous for these applications, as it would allow for strong binding and sensitive detection at physiological pH. mdpi.com

Applications in Saccharide Sensing and Recognition

The detection and quantification of saccharides are of paramount importance in clinical diagnostics, particularly for monitoring blood glucose levels in diabetes management. nih.gov Boronic acid-based sensors are at the forefront of non-enzymatic glucose sensing technologies. nih.gov The key to their function is the reversible formation of a cyclic boronate ester with the cis-diols of a saccharide. bohrium.com

The affinity and selectivity of a boronic acid sensor for different saccharides are highly dependent on its structure and pKa. The introduction of electron-withdrawing groups, such as fluorine, onto the phenyl ring lowers the pKa of the boronic acid, increasing the concentration of the tetrahedral boronate anion at physiological pH. This anionic form is more reactive towards diols, thus enhancing the sensitivity of the sensor. researchgate.netsemanticscholar.org Therefore, this compound is a promising candidate for the development of highly sensitive saccharide sensors that can operate effectively at neutral pH.

Research on fluorinated benzosiloxaboroles, which are structural analogs of phenylboronic acids, has demonstrated that fluorination significantly impacts the Lewis acidity of the boron center and improves the ability to differentiate between common saccharides like glucose and fructose (B13574). mdpi.com It is reasonable to infer that this compound would exhibit similar beneficial properties.

Table 2: Predicted Properties of this compound in Saccharide Sensing

| Property | Influence of Difluoro and Hydroxyl Groups | Expected Outcome |

| pKa | Electron-withdrawing fluorine atoms lower the pKa. researchgate.net | Enhanced binding affinity to saccharides at physiological pH (7.4). |

| Selectivity | The specific geometry and electronic distribution can favor binding to certain saccharide structures. | Potential for high selectivity towards specific monosaccharides (e.g., fructose or glucose). |

| Sensitivity | Stronger binding at physiological pH leads to a more pronounced signal change upon saccharide interaction. | Higher sensitivity compared to non-fluorinated phenylboronic acids. |

Materials Science and Functional Polymer Design

Boronic acid-containing polymers have garnered significant attention as "smart" materials that can respond to specific chemical or physical stimuli. nih.govrsc.org The reversible nature of the boronate ester bond is the key to their dynamic behavior, allowing for the design of materials that can change their properties in response to changes in pH, temperature, or the presence of specific molecules like glucose. mdpi.comnih.govnih.gov

Incorporation into Stimuli-Responsive Polymeric Systems (e.g., pH-, thermo-, chemoresponsive)

This compound can be incorporated as a pendant group into a polymer backbone to create stimuli-responsive materials, such as hydrogels or self-assembling nanoparticles. semanticscholar.org These materials have potential applications in areas like controlled drug delivery and tissue engineering. mdpi.comnih.gov

pH-Responsiveness: The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is pH-dependent. rsc.org In a polymer network cross-linked by boronate esters (e.g., between the boronic acid and a polyol like polyvinyl alcohol), a decrease in pH will shift the equilibrium towards the neutral boronic acid, leading to the cleavage of the ester cross-links and the dissolution or swelling of the hydrogel. mdpi.comnih.gov The low pKa of this compound would allow for the design of hydrogels that are responsive in the physiologically relevant pH range of 5.0 to 7.4, making them suitable for drug delivery systems that target the acidic microenvironment of tumors or endosomes. mdpi.com

Chemo-Responsiveness (Glucose-Sensing): The same principle applies to glucose responsiveness. In a boronic acid-functionalized hydrogel, the addition of glucose can lead to the formation of boronate esters with the glucose molecules. If the polymer is cross-linked by intramolecular boronate esters or by esters with a less favored diol, the addition of glucose can competitively displace these cross-links, causing the hydrogel to swell and release an encapsulated drug, such as insulin (B600854). rsc.org The high affinity of low-pKa boronic acids for glucose makes this compound a prime candidate for creating highly sensitive glucose-responsive materials.

Thermo-Responsiveness: When combined with thermo-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM), boronic acid moieties can modulate the lower critical solution temperature (LCST) of the system. The binding of a hydrophilic analyte like glucose to the boronic acid groups can increase the hydrophilicity of the polymer, thereby increasing its LCST. nih.gov This dual-responsive behavior allows for more complex and finely-tuned material properties.

Engineering of Boron-Doped Nano/Microspheres and Frameworks

The use of this compound as a direct precursor in the synthesis of boron-doped nano- or microspheres and frameworks is an emerging area of research. While specific literature detailing this exact molecule's application is limited, the principles of boronic acid chemistry allow for its theoretical application in these domains. Boronic acids are valuable precursors for incorporating boron atoms into carbon-based nanomaterials, a process known as boron doping. nih.gov This doping modifies the electronic properties, conductivity, and surface chemistry of the materials.

One established method for creating boron-doped carbon microspheres is chemical vapor deposition (CVD), which has utilized sources like boron trifluoride etherate and acetylene. muni.cz In principle, this compound could serve as a single-source precursor in a modified hydrothermal or solvothermal synthesis. In such a process, the organic portion of the molecule would form the carbon framework, while the boronic acid group would provide the boron dopant atoms. nih.gov The presence of fluorine and hydroxyl groups on the aromatic ring could further functionalize the surface of the resulting nanostructures, enhancing their dispersibility or enabling further covalent modification. nih.gov

Boronic-acid-functionalized nanomaterials, particularly carbon dots, are noted for their applications in bioimaging and sensing due to their excellent biocompatibility and optical properties. nih.gov The synthesis often involves hydrothermal methods where a boronic acid, such as 3-aminophenylboronic acid, is used to create functionalized quantum dots. nih.gov The ability of the boronic acid moiety to interact with cis-diols, found in many biological molecules like glucose and sialic acid, makes these materials highly effective for targeted biomedical applications. nih.gov

| Parameter | Description | Relevance to this compound |

| Doping Method | Hydrothermal/Solvothermal Synthesis | The compound can serve as a carbon and boron source, with hydroxyl groups aiding aqueous solubility. |

| Functionalization | Surface Modification | The inherent hydroxyl and fluoro groups provide handles for post-synthesis modification or alter surface properties. nih.gov |

| Target Application | Biosensing | The boronic acid group can form reversible esters with cis-diols on biological targets like cancer cells. nih.gov |

Advanced Research in Isotopic Labeling and Radiopharmaceutical Development

This compound is a key substrate in two critical areas of advanced isotopic science: the preparation of stable isotope tracers through deuteration and the design of positron emission tomography (PET) imaging agents via ¹⁸F-labeling.

Applications in Deuteration/Tritiation for Isotopic Tracers

The site-selective incorporation of heavy hydrogen isotopes, deuterium (B1214612) (D) and tritium (B154650) (T), into organic molecules is crucial for mechanistic studies and for developing drugs with enhanced metabolic stability. chemistryviews.orgnih.gov Arylboronic acids are valuable precursors for introducing deuterium at specific positions on an aromatic ring through a reaction known as deuterodeborylation. nih.gov

A recently developed method employs a synergistic catalytic system involving a thiol, a Lewis base, and a photoredox catalyst to achieve the deuteration of arylboronic acids using heavy water (D₂O) as the deuterium source under mild conditions. nih.gov This transformation is highly efficient, demonstrating broad substrate scope and excellent levels of deuterium incorporation. nih.gov For this compound, this process would involve the cleavage of the carbon-boron bond and its replacement with a carbon-deuterium bond, yielding 1,3-difluoro-2-hydroxy-4-deuteriobenzene. The reaction's functional group tolerance makes it suitable for complex molecules. nih.gov

Alternative strategies for deuteration often rely on iridium-catalyzed hydrogen isotope exchange (HIE), where D₂ gas or a deuterated solvent like methanol-d₄ serves as the isotope source. nih.govnih.gov These methods can be directed by existing functional groups on the substrate to achieve high regioselectivity. nih.govyoutube.com

Table 1: General Conditions for Photocatalytic Deuterodeborylation of Arylboronic Acids

| Component | Role | Example Reagent |

|---|---|---|

| Arylboronic Acid | Substrate | This compound |

| Deuterium Source | Isotope Donor | Heavy Water (D₂O) nih.gov |

| Photoredox Catalyst | Light-activated SET | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ nih.gov |

| Thiol Co-catalyst | Hydrogen Atom Transfer | 4-methoxythiophenol nih.gov |

| Lewis Base | Boronic Acid Activation | Quinuclidine nih.gov |

| Solvent | Reaction Medium | Acetonitrile/Dioxane nih.gov |

| Light Source | Catalyst Excitation | Blue LED nih.gov |

Design of ¹⁸F-Trifluoroborate Radioprosthetics

The development of radiotracers for PET imaging heavily relies on the fluorine-18 (B77423) (¹⁸F) isotope due to its favorable decay properties. nih.govnih.gov Arylboronic acids are exceptional precursors for ¹⁸F-labeling because they react readily with aqueous [¹⁸F]fluoride to form highly stable [¹⁸F]aryltrifluoroborate ([¹⁸F]ArBF₃⁻) salts. acs.orgresearchgate.net This method represents a significant advancement, as it often proceeds in a single step under aqueous conditions, which is ideal for labeling sensitive biomolecules. nih.gov

The conversion of this compound to its corresponding [¹⁸F]trifluoroborate would involve reacting it with cyclotron-produced [¹⁸F]fluoride. This reaction is typically performed at a slightly acidic pH (2-2.5) to facilitate the displacement of the hydroxyl groups on the boron atom by fluoride (B91410) ions. nih.govacs.org The resulting ¹⁸Ftrifluoroborate can then be attached to a larger biologically active molecule to serve as a PET imaging probe.

A key advantage of this method is the ability to perform the labeling via ¹⁸F–¹⁹F isotope exchange (IEX) on a pre-synthesized, non-radioactive aryltrifluoroborate precursor. nih.gov This approach simplifies purification, as the labeled product is chemically identical to the precursor, and can produce tracers with high specific activity, which is crucial for in vivo imaging. nih.gov The stability of the B-F bonds in the resulting trifluoroborate is critical to prevent the release of free [¹⁸F]fluoride in the body, which would otherwise accumulate in bone and obscure the PET image. acs.orgresearchgate.net The electron-withdrawing fluorine atoms on the aromatic ring of the title compound are expected to enhance the stability of the resulting trifluoroborate salt.

Table 2: Typical Parameters for ¹⁸F-Labeling of Aryltrifluoroborates via Isotopic Exchange

| Parameter | Typical Value/Condition | Significance |

|---|---|---|

| Radiochemical Yield | 20–50% (non-decay corrected) | Measures the efficiency of the labeling reaction. nih.govacs.org |

| Specific Activity | 40–520 GBq/µmol | A high value is essential to minimize mass effects and for receptor imaging. nih.govacs.org |

| Reaction Time | < 30 minutes | Rapid synthesis is critical due to the short half-life of ¹⁸F (109.7 min). nih.gov |

| Reaction pH | 2.0–2.5 | Optimal pH is crucial for efficient fluorination. nih.gov |

| Purification | Solid-Phase Extraction (e.g., Sep-Pak) | Simplifies purification compared to HPLC, especially for IEX methods. nih.gov |

Analytical Methodologies for Characterization and Mechanistic Elucidation in 2,6 Difluoro 3 Hydroxyphenyl Boronic Acid Research

Advanced Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic techniques are indispensable for the fundamental characterization of (2,6-Difluoro-3-hydroxyphenyl)boronic acid, offering detailed insights into its atomic composition, bonding, and three-dimensional structure.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound. While a complete set of spectra for this specific compound is not publicly available in the literature, the expected chemical shifts and coupling constants can be inferred from data on analogous structures.

¹H NMR: In ¹H NMR spectra of phenylboronic acids, the aromatic protons typically appear in the range of 7.0-8.0 ppm. For this compound, the protons on the phenyl ring would exhibit splitting patterns influenced by the neighboring fluorine atoms. The hydroxyl protons (both phenolic and boronic acid) would appear as broad singlets, and their chemical shifts would be sensitive to the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom attached to the boron atom (C-B) is expected to have a characteristic chemical shift. The other aromatic carbons will show distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group. The coupling between carbon and fluorine (J-C-F) would result in splitting of the signals for the fluorine-bearing carbons.

¹¹B NMR: ¹¹B NMR is particularly diagnostic for boronic acids. The chemical shift of the boron atom provides information about its coordination state (trigonal or tetrahedral). For phenylboronic acids, the ¹¹B NMR signal typically appears as a broad singlet in the range of 28-30 ppm in non-coordinating solvents. rsc.org The interaction with diols or other Lewis bases can lead to a significant upfield shift, indicating the formation of a tetrahedral boronate species, a phenomenon critical for understanding its reactivity and sensing applications. acs.org

¹⁹F NMR: ¹⁹F NMR is essential for fluorinated compounds. The spectrum of this compound would show signals for the two fluorine atoms, and their chemical shifts and coupling to neighboring protons and carbons would confirm their positions on the aromatic ring. For instance, in a study of an ester of 2,6-difluorophenyl boronic acid, the fluorine signal appeared as a multiplet. rsc.org

Table 1: Predicted NMR Data for this compound based on Analogous Compounds

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Information |

| ¹H | 7.0 - 7.5 | Multiplets | Aromatic protons, coupling with fluorine |

| Variable | Broad Singlet | OH protons (phenolic and boronic acid) | |

| ¹³C | 110 - 160 | Doublets, Triplets | Aromatic carbons, C-F coupling |

| ~130 | Broad | Carbon attached to boron (C-B) | |

| ¹¹B | 28 - 30 | Broad Singlet | Trigonal boron in the free acid |

| ¹⁹F | Variable | Multiplets | Fluorine environments |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its bond vibrations. While specific spectra for this compound are not readily found in the public domain, the expected characteristic absorption bands can be predicted.

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibrations of the hydroxyl groups (phenolic and boronic acid), often indicating hydrogen bonding.

B-O Stretching: The B-O stretching vibrations in boronic acids typically appear in the 1300-1400 cm⁻¹ region. researchgate.net

C-F Stretching: Strong absorption bands in the 1100-1300 cm⁻¹ range are indicative of C-F stretching vibrations.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the phenyl ring.

Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| B-O Stretch | 1300 - 1400 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

Chromatographic and Mass Spectrometric Approaches for Reaction Monitoring and Product Analysis

Chromatographic techniques coupled with mass spectrometry are powerful tools for separating complex mixtures and identifying the components, making them ideal for monitoring reactions involving this compound and analyzing the purity of the final products.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and versatile technique for the analysis of boronic acids. It allows for the separation of the target compound from starting materials, intermediates, and byproducts, while the mass spectrometer provides molecular weight information for each component.

An ultra-high performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-ESI-MS) method has been developed for the high-throughput analysis of a wide range of boronic acids. nih.gov Such methods can be readily adapted for this compound to assess its purity and monitor its consumption in reactions like the Suzuki-Miyaura coupling. The mass spectrometer can detect the parent ion of the compound, as well as fragment ions, which can aid in its structural confirmation. Predicted m/z values for common adducts of this compound can be calculated to aid in its identification. uni.lu

Table 3: Predicted m/z Values for this compound in LC-MS

| Adduct | Predicted m/z |

| [M+H]⁺ | 175.0373 |

| [M+Na]⁺ | 197.0192 |

| [M-H]⁻ | 173.0227 |

Gas chromatography (GC) is generally suitable for volatile and thermally stable compounds. Boronic acids themselves are often not volatile enough for direct GC analysis and can undergo dehydration at high temperatures. However, GC can be employed for the analysis of volatile byproducts that may be formed during reactions involving this compound.

Furthermore, derivatization can be used to convert the boronic acid into a more volatile and thermally stable derivative suitable for GC analysis. For example, esterification of the boronic acid group with a diol, such as pinacol, can yield a volatile boronate ester that can be readily analyzed by GC-MS. This approach is often used for the quantification of boronic acid impurities in pharmaceutical compounds.

Electrochemical Methods for Reactivity and Sensing Applications

Electrochemical methods offer valuable insights into the redox properties of this compound and provide a basis for the development of electrochemical sensors. The boronic acid functional group can interact with diols, and this interaction can be coupled to an electrochemical signal.

The binding of diols to boronic acids can alter the electron density at the boron center and, consequently, the redox potential of an electroactive moiety attached to the phenyl ring. While no specific electrochemical studies on this compound are reported, the principles of electrochemical sensing with boronic acids are well-established. For instance, ferrocene-modified boronic acids have been used as electrochemical sensors for saccharides. The binding of a saccharide (a diol) to the boronic acid perturbs the electrochemical properties of the ferrocene (B1249389) unit, allowing for quantitative detection.

Similarly, this compound could be incorporated into electrochemical sensor designs. The fluorine and hydroxyl substituents on the phenyl ring can influence the pKa of the boronic acid and its affinity for diols, potentially tuning the sensitivity and selectivity of the sensor. Cyclic voltammetry would be a key technique to investigate the redox behavior of such a system and its response to the addition of analytes.

Future Research Directions and Translational Opportunities for 2,6 Difluoro 3 Hydroxyphenyl Boronic Acid Chemistry

Innovations in Green Chemistry and Sustainable Synthesis Routes

Traditional methods for synthesizing boronic acid derivatives can involve harsh reaction conditions and generate considerable hazardous waste. researchgate.net The future of (2,6-Difluoro-3-hydroxyphenyl)boronic acid synthesis lies in the adoption of green chemistry principles to create more environmentally benign and efficient processes. Research is moving towards catalytic methods that minimize waste and operate under milder conditions. researchgate.net

Future research will likely focus on:

Catalytic Borylation: Developing novel catalytic systems, such as those using palladium nanoparticles, to facilitate the borylation of aryl halides under greener conditions, potentially in solvents like polyethylene (B3416737) glycol (PEG). researchgate.net

Solvent-Free Reactions: Exploring one-pot, two-step syntheses, such as a direct Suzuki-Miyaura coupling following a solvent-free borylation, to improve process efficiency and reduce solvent waste. researchgate.net

Alternative Boron Sources: Investigating the use of more stable and less hazardous boron reagents. While boronic esters are common, direct use of boronic acids as radical precursors in coupling reactions is also a viable and potentially greener alternative. acs.org

Photochemical Synthesis: Utilizing light to drive reactions, such as the photochemical assembly of boronic esters, which can offer high selectivity and mild reaction conditions. chemrxiv.org

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Boronic Acids

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Reagents | Often requires stoichiometric organometallic reagents (e.g., Grignard, organolithium). | Employs catalytic systems (e.g., palladium, nickel), reducing stoichiometric waste. researchgate.netacs.org |

| Conditions | Can involve cryogenic temperatures or harsh reagents. researchgate.net | Tends toward milder conditions, including room temperature reactions. mdpi.com |

| Solvents | Typically uses volatile organic solvents. | Focuses on using greener solvents (e.g., PEG, water) or solvent-free conditions. researchgate.net |

| Waste | Generates significant amounts of hazardous and metallic waste. researchgate.net | Designed to minimize byproducts and waste streams ("atom economy"). |

Integration with Artificial Intelligence and Machine Learning for Predictive Design

The convergence of artificial intelligence (AI) and chemistry offers a powerful paradigm to accelerate the discovery and optimization of derivatives of this compound. AI and machine learning (ML) can navigate the vast chemical space to identify novel compounds with desired properties, significantly reducing the time and cost associated with traditional drug discovery cycles. nih.govresearchgate.net

Key areas for integration include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the physicochemical properties, bioactivity, and toxicity of new derivatives. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can identify the structural features of boronic acid derivatives that are crucial for their biological activity. ijmsci.org

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules based on desired parameters. researchgate.netijmsci.org This could be used to generate novel this compound analogs with enhanced potency or selectivity for a specific biological target.

Synthesis Planning: AI tools can analyze complex molecules and propose viable synthetic routes, helping chemists to overcome challenges in synthesizing novel boronic acid compounds. nih.gov Bayesian optimization and other ML methods can also be used to refine and recommend optimal reaction conditions, accelerating experimental workflows. nih.gov

Binding Affinity Prediction: Computational techniques, including molecular docking and Density Functional Theory (DFT), can predict the binding interactions and energies between boronic acid derivatives and their biological targets, such as enzymes. biorxiv.orgresearchgate.net This allows for the rational design of more potent inhibitors.

Table 2: Applications of AI/ML in the Design of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Virtual Screening | High-throughput screening of large compound libraries to identify potential drug candidates. researchgate.netnih.gov | Rapidly prioritizes derivatives for further investigation. |

| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. ijmsci.org | Reduces late-stage failures by identifying compounds with poor pharmacokinetic profiles early on. |

| Generative Design | Creates novel molecular structures with optimized properties. ijmsci.org | Discovers new chemical entities beyond existing templates. |

| Reaction Prediction | Suggests optimal conditions and predicts the outcomes of chemical reactions. nih.gov | Accelerates synthesis and improves reaction yields. |

| Binding Site Analysis | Identifies and characterizes binding pockets on target proteins. biorxiv.org | Guides the design of highly selective and potent inhibitors. |

Expanding the Therapeutic Landscape Through Novel Biological Interactions

The inherent reactivity of the boronic acid group, combined with the modulating effects of the difluoro and hydroxyl substituents, provides a rich platform for discovering new therapeutic applications. The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, which can enhance its interaction with biological targets. nih.gov

Future therapeutic research could explore:

Enzyme Inhibition: Boronic acids are known to act as potent inhibitors of various enzymes by forming covalent bonds with active site residues like serine. nih.gov Beyond established targets like proteasomes, derivatives of this compound could be designed as inhibitors for other enzyme classes, such as β-lactamases to combat antibiotic resistance or kinases involved in cancer progression. nih.govsigmaaldrich.com

Targeting Cell Surface Glycans: Phenylboronic acids can reversibly bind to diol-containing molecules like sialic acid, which is often overexpressed on the surface of cancer cells. nih.govjapsonline.comjapsonline.com This interaction can be exploited to develop targeted drug delivery systems or diagnostic agents that selectively accumulate in tumors. japsonline.com

Modulating Protein-Lipid Interactions: Boronic acid-based receptors have been shown to bind specifically to certain phosphatidylinositol phosphates (PIPs), key signaling lipids. nih.gov This suggests a potential role in disrupting cellular signaling pathways that are hijacked in various diseases.

Drug Delivery Systems: The hydroxyl group on the phenyl ring provides a convenient handle for conjugating the molecule to polymers, nanoparticles, or other drug carriers. japsonline.com This could enable the development of sophisticated delivery systems, such as those that release a therapeutic payload in response to the specific pH or high concentration of reactive oxygen species (ROS) in a tumor microenvironment. researchgate.net

Table 3: Potential Biological Targets and Therapeutic Applications

| Target Class | Specific Example | Therapeutic Rationale |

|---|---|---|

| Proteases | Proteasomes, β-lactamases, uPA | Cancer therapy, overcoming antibiotic resistance, anti-metastasis. biorxiv.orgnih.gov |

| Kinases | PDK1 | Inhibition of cancer cell growth and survival. sigmaaldrich.com |

| Cell Surface Glycans | Sialic Acid | Targeted cancer therapy and diagnosis. nih.govjapsonline.com |

| Signaling Lipids | Phosphatidylinositol phosphates (PIPs) | Intervention in cellular signaling pathways. nih.gov |

| Membrane Transport | Enhanced cell membrane permeability | Development of cell delivery systems for other molecules. nih.gov |

Development of Next-Generation Sensors and Smart Materials

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is a cornerstone for the development of advanced sensors and responsive materials. rsc.orgnih.govnih.gov This interaction is particularly useful for detecting biologically crucial molecules like carbohydrates.

Future opportunities in this area include:

Fluorescent and Colorimetric Sensors: By coupling this compound to a fluorescent or colorimetric reporter molecule, highly sensitive sensors can be created. The binding of a target diol, such as glucose, alters the electronic properties of the boronic acid, leading to a detectable change in the optical signal. rsc.orgrsc.org These could be applied in diagnostics for continuous glucose monitoring. mdpi.com

Responsive Hydrogels: Incorporating the boronic acid moiety into polymer networks allows for the creation of "smart" hydrogels. researchgate.net These materials can change their physical properties, such as swelling or stiffness, in response to specific stimuli like changes in pH or the concentration of glucose. researchgate.net Such hydrogels have potential applications in self-regulated insulin (B600854) delivery systems and as matrices for wound healing. japsonline.commdpi.com

Self-Healing Materials: The dynamic and reversible nature of the boronic ester bond can be harnessed to create self-healing polymers. researchgate.netacs.org When the material is damaged, the bonds can reform under ambient conditions, restoring the material's structural integrity.

Affinity Separation: Immobilizing this compound onto a solid support could create a stationary phase for affinity chromatography. This would enable the selective separation and purification of diol-containing biomolecules, such as glycoproteins, from complex mixtures. nih.govresearchgate.net

Table 4: Potential Applications in Sensors and Smart Materials

| Application Area | Principle of Operation | Example Use Case |

|---|---|---|

| Biosensors | Reversible binding to diols on analytes (e.g., glucose, catechols) causes a change in an optical or electrochemical signal. nih.govmdpi.com | Continuous glucose monitoring, detection of biomarkers. japsonline.comrsc.org |

| Drug Delivery | A polymer matrix containing boronic acids swells or degrades in the presence of a target molecule (e.g., glucose), releasing an encapsulated drug like insulin. mdpi.com | Glucose-responsive insulin delivery systems. dovepress.com |

| Self-Healing Polymers | Dynamic boronic ester crosslinks within a polymer network can break and reform, repairing damage. acs.org | Coatings and materials with extended lifespans. |

| Smart Gels | The rheological properties of a gel change in response to stimuli due to the formation/dissociation of boronic ester bonds. researchgate.netacs.org | Injectable hydrogels for tissue engineering, responsive actuators. |

| Biomolecule Immobilization | Covalent, yet reversible, capture of glycosylated proteins (e.g., antibodies) onto a surface. wur.nl | Development of advanced diagnostic chips and arrays. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2,6-Difluoro-3-hydroxyphenyl)boronic acid, and what challenges are associated with its purification?

- Answer: Synthesis typically involves Suzuki-Miyaura coupling precursors or direct halogenation of boronic acid intermediates. A key challenge is purification due to boronic acids' hygroscopic nature and tendency to form oligomers. To mitigate this, prodrug strategies (e.g., boronate esters) are often employed during multi-step syntheses. Post-synthesis, chromatographic methods (e.g., silica gel chromatography) or recrystallization in non-polar solvents are used, though fluorinated substituents complicate solubility .

Q. How is this compound characterized in terms of structural confirmation and purity assessment?

- Answer: Structural confirmation relies on multinuclear NMR (¹¹B, ¹H, ¹⁹F), which identifies boron-diol interactions and fluorine environments. X-ray diffraction (XRD) resolves crystal packing and bond angles, critical for assessing steric effects. Purity is determined via high-performance liquid chromatography (HPLC) with UV detection, complemented by mass spectrometry (MS) for molecular weight validation. Fluorine substituents enhance sensitivity in ¹⁹F NMR for detecting impurities .

Q. What are the primary applications of this compound in pharmaceutical research?

- Answer: Its applications include:

- Proteasome inhibition: As a bioisostere for carbonyl groups, enhancing binding affinity in inhibitors like bortezomib derivatives .

- Fluorescent biosensors: Leveraging boronic acid-diol interactions for real-time glucose monitoring or bacterial detection (e.g., Gram-positive bacteria via glycolipid binding) .

- Dynamic hydrogels: Crosslinking via boronic ester bonds for self-healing biomaterials .

Advanced Research Questions

Q. How do structural modifications of this compound influence its binding kinetics with diol-containing biomolecules?

- Answer: Fluorine substituents enhance electrophilicity, accelerating diol binding. Stopped-flow fluorescence studies reveal kon values follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity. Hydroxyl positioning (meta vs. para) modulates steric accessibility, with 3-hydroxy groups favoring faster equilibration (<10 seconds) .

| Sugar | kon (M⁻¹s⁻¹) | Binding Affinity (Kd, μM) |

|---|---|---|

| D-Fructose | 1.2 × 10³ | 12.5 |

| D-Tagatose | 8.7 × 10² | 18.9 |

| D-Mannose | 5.4 × 10² | 32.1 |

| D-Glucose | 3.1 × 10² | 45.6 |

Q. What experimental approaches are used to resolve contradictory data regarding the Lewis acidity of fluorinated arylboronic acids?

- Answer: Discrepancies in Lewis acidity measurements arise from solvent polarity and competing interactions. The Gutmann-Beckett method (¹H NMR shift of Et₃PO) quantifies acceptor numbers in non-coordinating solvents, while Childs’ method (³¹P NMR with triethylphosphine oxide) accounts for steric effects. For this compound, fluorination at the 2,6-positions increases acidity (acceptor number >90), but intramolecular H-bonding with the 3-hydroxy group reduces effective Lewis acidity by ~15% .

Q. In anticancer research, how is the cellular uptake efficiency of this compound derivatives quantified, and what factors limit their bioavailability?

- Answer: Uptake is measured via fluorescence microscopy (boronic acid-tagged fluorophores) or inductively coupled plasma mass spectrometry (ICP-MS) for boron quantification. Key limitations include:

- P-glycoprotein efflux: Overexpression in glioblastoma reduces intracellular concentrations .

- Serum protein binding: Hydrophobic fluorinated groups increase albumin affinity, reducing free drug availability .

- pH-dependent hydrolysis: Instability in lysosomal compartments (pH <5) degrades boronate esters .

Q. What strategies mitigate thermal degradation of this compound in high-temperature applications?

- Answer: Thermogravimetric analysis (TGA) reveals degradation initiates at 220°C via B-O bond cleavage. Stabilization strategies include:

- Steric shielding: Bulky substituents (e.g., tert-butyl groups) reduce oxygen accessibility .

- Coordination complexes: Transition metals (e.g., Cu²⁺) form stable boronate chelates, raising decomposition onset to >300°C .

Q. How does the presence of fluorine substituents affect the electronic properties and reactivity of this compound in Suzuki-Miyaura couplings?

- Answer: Fluorine's electron-withdrawing effect lowers the pKa of the boronic acid (≈8.2 vs. ≈9.5 for non-fluorinated analogs), enhancing transmetallation rates. However, steric hindrance from 2,6-difluoro groups slows oxidative addition with aryl chlorides. Computational studies (DFT) show a 30% reduction in activation energy for para-substituted aryl partners compared to ortho-substituted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.